L-Proline ethylamide
Description
L-Proline ethylamide (C₇H₁₄N₂O₂) is a chiral secondary amine derived from the amino acid L-proline, where the carboxylic acid group is replaced by an ethylamide moiety (-NH-C(O)-C₂H₅). This modification enhances its solubility in organic solvents and alters its hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound is typically synthesized via a one-step reaction between L-proline and ethylamine under acidic conditions, yielding this compound hydrochloride as a stable crystalline product . Its molecular structure retains the pyrrolidine ring of proline, which contributes to conformational rigidity and stereochemical control in catalytic applications .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAMSDOZKVKNP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55446-83-8 | |
| Record name | L-Proline ethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055446838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-PROLINE ETHYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16B70W94PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acyl Chloride Intermediate Route
A conventional approach involves converting L-proline’s carboxylic acid group into an acyl chloride, followed by reaction with ethylamine. This two-step process begins with treating L-proline with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. The resulting prolyl chloride intermediate is highly reactive and prone to racemization, necessitating low temperatures (0–5°C) and short reaction times. Subsequent addition of ethylamine in excess yields L-proline ethylamide after aqueous workup and purification via recrystallization or chromatography.
While this method provides moderate yields (50–65%), challenges include handling corrosive reagents, controlling exothermic reactions, and minimizing epimerization at the α-carbon. The use of chiral auxiliaries or bulky bases to suppress racemization has been explored but complicates the synthesis.
Carbodiimide-Mediated Coupling
Alternative strategies employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation. In the presence of hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu), L-proline reacts with ethylamine in dichloromethane or dimethylformamide (DMF) at room temperature. This method circumvents acyl chloride formation, reducing racemization risks and improving functional group tolerance.
For example, a protocol using EDC/HOBt in DMF achieves 70–75% yield after 12–24 hours, with minimal epimerization confirmed by chiral HPLC. However, the need for stoichiometric coupling agents and challenges in removing byproducts (e.g., urea derivatives) limit scalability.
One-Step Facile Synthesis via Cyclic Silicon Intermediate
A groundbreaking method developed by Balaev et al. (2014) enables direct conversion of L-proline to its ethylamide derivative in a single step using dichlorodimethylsilane [(CH₃)₂SiCl₂] as a cyclizing agent. This approach eliminates protection-deprotection sequences and operates under mild conditions, making it suitable for large-scale production.
Comparative Analysis of Synthetic Approaches
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Intermediate | 50–65% | 0–5°C, anhydrous | Simple reagents | Racemization risk, corrosive reagents |
| Carbodiimide-Mediated | 70–75% | RT, DMF/DCM | Mild conditions | Byproduct removal challenges |
| Silicon Intermediate | >85% | 0°C, acetonitrile | One-step, scalable, no racemization | Requires specialized silicon reagent |
The silicon-mediated method outperforms traditional routes in yield and operational simplicity but depends on dichlorodimethylsilane availability. For small-scale enantioselective synthesis, carbodiimide coupling remains preferable due to compatibility with sensitive substrates.
Applications and Implications of Synthesis Methods
The scalability of the one-step method has enabled industrial production of this compound for catalytic applications. For instance, its use in asymmetric α-amination reactions facilitates the synthesis of chiral amines with >90% enantiomeric excess (ee). In medicinal chemistry, derivatives of this compound exhibit antiparasitic activity by inhibiting proline uptake in Trypanosoma cruzi, highlighting its therapeutic potential.
Chemical Reactions Analysis
Types of Reactions: L-Proline ethylamide undergoes various chemical reactions, including:
Amidation: The direct biocatalytic one-pot transformation of acids into amides without substrate activation.
Aldol Reactions: this compound can catalyze enantioselective aldol reactions, which are powerful methods for constructing chiral polyols.
Common Reagents and Conditions:
Amidation: Ammonia and a biocatalyst in an organic solvent such as 2-methyl-2-butanol at 70 °C.
Aldol Reactions: Acetone and 4-nitrobenzaldehyde as substrates, with this compound acting as the catalyst.
Major Products:
Amidation: L-Prolinamide, a key intermediate in drug synthesis.
Aldol Reactions: Chiral polyols, which are important in the synthesis of complex molecules.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
L-Proline ethylamide is a crucial compound in pharmaceutical research, especially in peptide synthesis and drug development. It serves as a building block for the synthesis of biologically active compounds, including potential therapeutic agents against various diseases. For instance, it has been used to create neonicotinoid analogs that exhibit insecticidal properties against pests like Xyleborus affinis . Additionally, novel inhibitors targeting L-Proline uptake have been proposed for treating Chagas disease caused by Trypanosoma cruzi, highlighting its potential as a chemotherapeutic agent .
1.2 Antiparasitic Drug Development
Recent studies have explored the use of this compound derivatives as inhibitors of amino acid transporters in parasites. These compounds can interfere with the internalization of proline, essential for the survival and proliferation of T. cruzi. The design of these inhibitors opens new avenues for antiparasitic drug development .
Catalytic Applications
2.1 Catalysis in Organic Reactions
This compound has been utilized as a catalyst in various organic reactions due to its ability to facilitate enantioselective transformations. For example, when combined with multi-walled carbon nanotubes (MWCNTs), it exhibits remarkable catalytic activity in reactions such as aldol and Mannich reactions. The L-Proline/MWCNTs catalyst maintains high activity even after multiple recycling rounds, showcasing its efficiency and stability .
2.2 Green Chemistry Initiatives
The incorporation of this compound into sustainable catalytic systems aligns with green chemistry principles. Its role in catalyzing reactions without generating harmful byproducts makes it an attractive option for environmentally friendly processes .
Material Science Applications
3.1 Composite Materials
This compound's interaction with materials like MWCNTs has led to the development of composite materials with enhanced properties. These composites can be used in various applications ranging from energy storage devices to advanced coatings . The unique structural features imparted by this compound contribute to improved mechanical strength and thermal stability.
Summary of Findings
The applications of this compound span multiple scientific domains, reflecting its versatility as a chemical compound. Below is a summary table outlining its key applications:
| Application Area | Details |
|---|---|
| Pharmaceuticals | - Building block for peptide synthesis - Potential antiparasitic drug candidates |
| Catalysis | - Catalytic agent in organic reactions - Used in green chemistry initiatives |
| Material Science | - Development of composite materials with enhanced properties |
Mechanism of Action
The mechanism of action of L-Proline ethylamide involves its ability to catalyze reactions with high stereoselectivity. It can proceed through iminium catalysis, enamine catalysis, or bifunctional acid–base catalysis . The compound’s bifunctional acid-base sites allow it to act as a catalyst in various chemical reactions, leading to the formation of complex molecules with high optical purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Proline vs. D-Proline Ethylamide
L-Proline ethylamide and its enantiomer, D-proline ethylamide, exhibit identical physicochemical properties but differ in stereochemical activity. Enantiomeric separation studies using self-referential chiral chromatography demonstrated that this compound shows preferential binding to L-specific enzymes, such as those involved in peptide synthesis, whereas D-proline ethylamide is metabolically inert in biological systems .
| Property | This compound | D-Proline Ethylamide |
|---|---|---|
| Specific Rotation ([α]₂₀D) | -85.3° | +85.3° |
| Enantiomeric Excess (ee) | >99% | >99% |
| Catalytic Efficiency* | High | Negligible |
*Catalytic efficiency measured in asymmetric aldol reactions .
Ethylamide Derivatives: Theanine (γ-Glutamyl-L-ethylamide)
Theanine, a structurally distinct ethylamide derivative, shares the ethylamide functional group but incorporates a γ-glutamyl backbone. Unlike this compound, theanine is water-soluble and bioactive, acting as a neurotransmitter modulator in humans. Comparative studies highlight:
- Reactivity : Theanine undergoes enzymatic hydrolysis in vivo, whereas this compound resists hydrolysis due to its rigid pyrrolidine ring .
Cocrystals: Ezetimibe-L-Proline Ethylamide
Cocrystallization of this compound with ezetimibe (EZT), a cholesterol-lowering drug, alters the drug’s physicochemical properties. Quantum chemical calculations (DFT/B3LYP/6-311++G(d,p)) reveal:
| Parameter | Ezetimibe (API) | EZT + L-Proline Cocrystal |
|---|---|---|
| Global Hardness (η, eV) | 2.6489 | 2.4243 |
| Global Softness (S, eV⁻¹) | 0.1888 | 0.2062 |
| Electrophilicity Index (ω) | 1.45 | 2.89 |
The cocrystal exhibits higher softness and electrophilicity, indicating enhanced chemical reactivity and improved solubility compared to pure EZT . Charge transfer analysis (ECT = -0.3106) confirms this compound acts as an electron acceptor, stabilizing the cocrystal via N-H···O hydrogen bonds .
Catalytic Performance vs. L-Proline
In transthioamidation reactions, this compound demonstrates inferior catalytic activity compared to L-proline. For example:
- Yield : L-Proline achieves 97% yield in solvent-free transthioamidation, while this compound requires polar aprotic solvents (e.g., DMF) for comparable efficiency .
- Substrate Scope : L-Proline tolerates aromatic and aliphatic amines, whereas this compound is selective for primary amines due to steric hindrance from the ethylamide group .
Biological Activity
L-Proline ethylamide, a derivative of the amino acid L-proline, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in disease treatment.
Overview of this compound
This compound is synthesized from L-proline and is often used as a starting material for the development of biologically active compounds. Its structure allows it to participate in various biochemical reactions, making it a valuable scaffold in medicinal chemistry .
-
Proline Metabolism :
- L-Proline is metabolized into L-glutamic acid via proline dehydrogenase (PutA), which also acts as a transcriptional regulator in bacteria. This dual function highlights the importance of proline derivatives in microbial physiology and pathogenicity .
- The presence of cofactors such as NAD+ and FAD can switch PutA's role from transcriptional regulation to proline catabolism, indicating a complex regulatory mechanism influenced by substrate availability .
- Cell Proliferation :
- Antiparasitic Activity :
1. Hepatocyte Proliferation
In a controlled study, hepatocytes were cultured with varying concentrations of L-proline. Results indicated that:
- Proliferation Rate : Cells supplemented with L-proline exhibited a significant increase in DNA synthesis compared to controls.
- Cytotoxicity : No cytotoxic effects were observed at the concentrations tested, affirming the safety of L-proline as a growth factor for liver cells .
2. Antichagas Drug Development
A series of novel inhibitors targeting proline uptake were developed and tested against T. cruzi. The findings included:
- Inhibition Rates : Certain 1,2,3-triazolyl-proline derivatives demonstrated effective inhibition of proline transport.
- Viability Reduction : In vitro assays showed significant reductions in parasite viability upon treatment with these inhibitors .
Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Hepatocyte Growth | Essential for DNA synthesis; non-cytotoxic | Potential therapeutic agent for liver diseases |
| Antiparasitic Activity | Inhibition of proline uptake in T. cruzi | New strategies for Chagas disease treatment |
| Bacterial Pathogenicity | Role of PutA in regulating virulence through proline | Insights into bacterial infection mechanisms |
Q & A
Q. What are the common synthetic methodologies for L-Proline ethylamide in organic chemistry research?
this compound hydrochloride is synthesized via a one-step reaction using L-proline and ethylamine derivatives under acidic conditions. Key steps include stoichiometric mixing, controlled temperature (e.g., room temperature for 40 days for solvent evaporation), and characterization via FTIR and GCMS to confirm functional groups and purity . Alternative methods involve catalytic recyclability studies, where solvent selection (e.g., acetonitrile with optimal dielectric constant) and reaction time (e.g., 60 minutes under magnetic stirring) are critical .
Q. How is this compound utilized as a catalyst in asymmetric synthesis?
this compound derivatives act as organocatalysts in reactions such as Aldol condensations, Michael additions, and Diels–Alder reactions. For example, they facilitate electrophilic activation in dihydropyrimidinone synthesis, achieving yields >85% under mild conditions (room temperature, no inert atmosphere). The catalyst’s recyclability (up to 5 cycles with <10% efficiency loss) and solvent compatibility (e.g., methanol, ethyl acetate) are empirically validated .
Q. What analytical techniques are recommended for assessing this compound purity and structural integrity?
- TLC : Monitor reaction progress and spot homogeneity.
- FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- GCMS : Identify byproducts and quantify purity.
- Melting point analysis : Validate crystalline consistency. Purity thresholds (e.g., TLC single spot, D-AA ≤0.1%) should align with pharmacopeial standards .
Advanced Research Questions
Q. What experimental challenges arise when optimizing reaction conditions for this compound-mediated catalysis?
Key challenges include:
- Solvent polarity : High dielectric constants (e.g., acetonitrile) enhance nucleophilicity but may reduce catalyst solubility.
- Catalyst loading : Sub-stoichiometric amounts (e.g., 0.2 mmol) require precise balancing to avoid side reactions.
- Temperature sensitivity : Exothermic reactions may necessitate cooling to prevent racemization. Mitigation strategies include Design of Experiments (DOE) to model solvent-catalyst interactions and kinetic profiling to identify rate-limiting steps .
Q. How can researchers resolve contradictory data on this compound’s catalytic efficiency across studies?
Contradictions often stem from variability in:
- Substrate scope : Aromatic aldehydes vs. aliphatic counterparts.
- Reaction scale : Milligram vs. gram-scale syntheses.
- Characterization methods : Discrepancies in GCMS vs. HPLC quantification. Cross-validation using standardized protocols (e.g., NIH preclinical guidelines) and meta-analyses of reaction parameters (e.g., solvent dielectric, catalyst recyclability) are recommended .
Q. What statistical frameworks are appropriate for validating this compound’s bioactivity data?
- ANOVA : Compare mean yields across reaction conditions.
- Regression models : Correlate solvent polarity with reaction efficiency.
- Error analysis : Report ±SD for triplicate experiments. Studies must specify confidence intervals (e.g., 95% CI) and effect sizes to distinguish statistically significant outcomes .
Q. How does this compound’s conformational rigidity influence its catalytic mechanism?
The cyclic secondary amine restricts rotational freedom, stabilizing enamine intermediates in asymmetric catalysis. Computational studies (e.g., DFT) reveal transition-state stabilization via hydrogen bonding with β-ketoesters. Experimental validation involves kinetic isotope effects and isotopic labeling (e.g., ¹³C NMR) .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in this compound synthesis?
- Detailed SOPs : Specify reagent grades (e.g., Sigma-Aldrich ≥99%), stirring duration (e.g., 4 hours for acid-proline mixing), and evaporation protocols (e.g., 40 days at room temperature).
- Open data : Share raw FTIR/GCMS spectra in supplementary materials.
- Replication checks : Independent lab validation under identical conditions .
Q. How should researchers address ethical compliance in preclinical studies involving this compound?
- IACUC approval : Required for in vivo toxicity assays.
- 3R principles : Reduce, refine, replace animal models where possible (e.g., in vitro cell lines for initial screens).
- Data transparency : Disclose conflicts of interest and negative results .
Q. What strategies mitigate biases in this compound bioactivity studies?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
